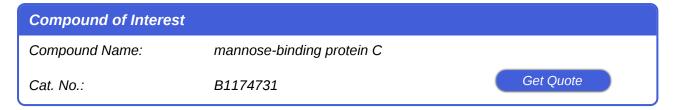


A Comparative Analysis of Mannose-Binding Lectin (MBL) Levels Across Diverse Patient Populations

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For Immediate Release

This guide provides a comprehensive comparison of Mannose-Binding Lectin (MBL) levels in various patient cohorts, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented herein is compiled from multiple studies to facilitate a clearer understanding of MBL's role in different pathological conditions.

Quantitative Data Summary

The following table summarizes the serum MBL concentrations observed in healthy individuals and patients diagnosed with Rheumatoid Arthritis (RA), Systemic Lupus Erythematosus (SLE), and Rheumatic Heart Disease (RHD).



Patient Cohort	Number of Subjects	MBL Concentration (ng/mL)	Reference
Healthy Controls	330	Median: 938	[1][2]
99	Mean (± SEM): 1942.6 (± 185.5)	[3][4]	
67	Significantly lower than SLE patients	[5][6]	
Rheumatoid Arthritis (RA)	210	Median: 1553	[1][2]
Systemic Lupus Erythematosus (SLE)	93	Significantly higher than healthy controls	[5][6][7]
20	Median (inactive disease): 2175	[7]	
20	Median (active disease): 2802	[7]	
Rheumatic Heart Disease (RHD)	100	Mean (± SEM): 3036.2 (± 298.9)	[3][4]
Cystic Fibrosis (CF)	148	Median: 1700 (Range: Undetectable - 5500)	[8]

Experimental Protocols

The primary method for quantifying MBL levels in the cited studies is the Enzyme-Linked Immunosorbent Assay (ELISA). While specific commercial kits were often employed, the general protocol is as follows:

Enzyme-Linked Immunosorbent Assay (ELISA) for MBL Quantification

This method is based on a sandwich ELISA format.

• Plate Coating: A microtiter plate is coated with a monoclonal antibody specific for human MBL. The antibody is diluted in a carbonate-bicarbonate buffer and incubated overnight at



4°C to allow for binding to the plate surface.

- Washing: The plate is washed multiple times with a wash buffer (e.g., PBST Phosphate-Buffered Saline with Tween 20) to remove any unbound antibody.
- Blocking: A blocking buffer (e.g., a solution containing bovine serum albumin) is added to the wells to block any non-specific binding sites on the plate surface. The plate is incubated for a set period at room temperature.
- Sample and Standard Incubation: Serum or plasma samples, along with a series of MBL standards of known concentrations, are diluted and added to the wells. The plate is then incubated for 2 hours at room temperature to allow the MBL in the samples and standards to bind to the capture antibody.
- Washing: The plate is washed again to remove any unbound components.
- Detection Antibody Incubation: A biotinylated monoclonal anti-human MBL antibody is added to each well. This antibody binds to a different epitope on the captured MBL. The plate is incubated for 2 hours at room temperature.
- Washing: The plate is washed to remove the unbound detection antibody.
- Enzyme Conjugate Incubation: Streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added to the wells. The streptavidin binds to the biotin on the detection antibody. The plate is incubated for a specified time at room temperature.
- Washing: The plate is washed to remove any unbound enzyme conjugate.
- Substrate Addition: A substrate solution for the enzyme (e.g., TMB 3,3',5,5'-Tetramethylbenzidine for HRP) is added to the wells. The enzyme catalyzes a reaction that produces a colored product.
- Reaction Termination: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).
- Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB). The concentration of MBL in the samples is then



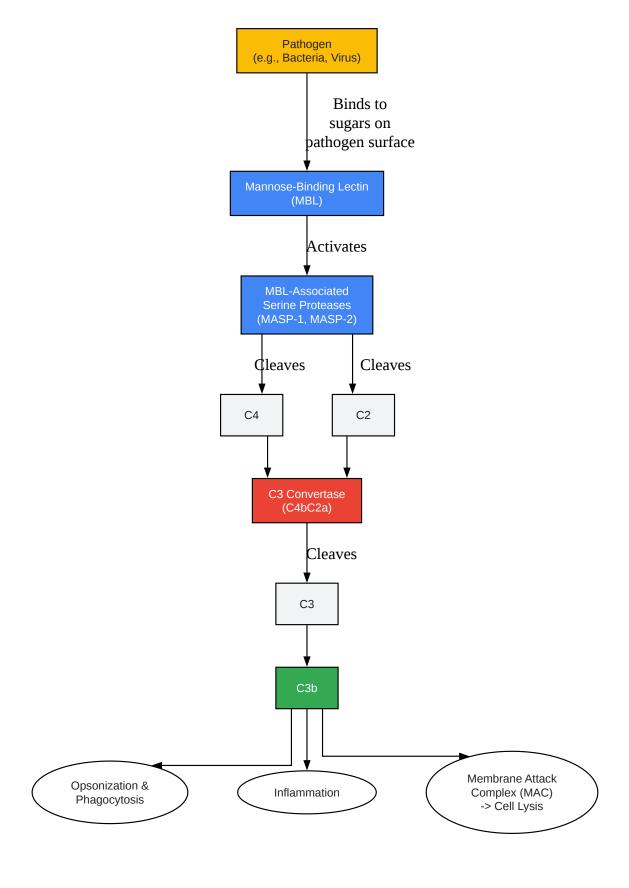
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determined by comparing their absorbance values to the standard curve generated from the MBL standards.

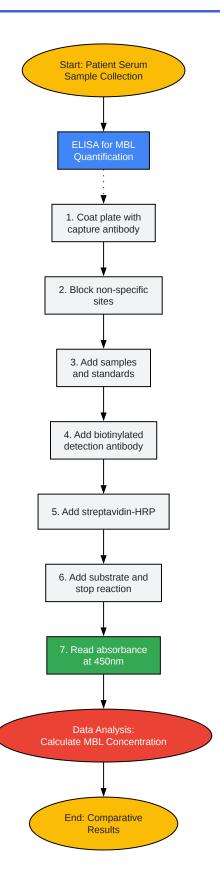
Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

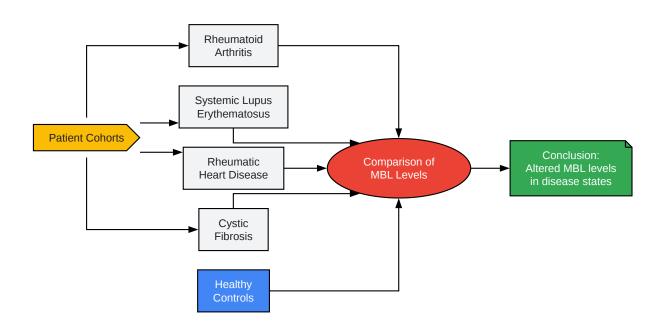












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- To cite this document: BenchChem. [A Comparative Analysis of Mannose-Binding Lectin (MBL) Levels Across Diverse Patient Populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174731#comparing-mbl-levels-in-different-patient-cohorts]

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